
Benzoic acid;5-methoxynaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;5-methoxynaphthalen-1-ol is an organic compound that combines the structural features of benzoic acid and 5-methoxynaphthalen-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid typically involves the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromic acid . For 5-methoxynaphthalen-1-ol, the synthesis can involve the methylation of naphthalen-1-ol using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of benzoic acid often involves the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 5-methoxynaphthalen-1-ol on an industrial scale may involve similar methylation reactions but optimized for large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to form benzoyl chloride or benzoic anhydride.
Reduction: Reduction of benzoic acid can yield benzyl alcohol.
Substitution: The methoxy group in 5-methoxynaphthalen-1-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, potassium carbonate.
Major Products
Oxidation: Benzoyl chloride, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;5-methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug formulations and potential therapeutic effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid involves its absorption into cells where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . The methoxy group in 5-methoxynaphthalen-1-ol can interact with various molecular targets, potentially affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Naphthalen-1-ol: A naphthalene derivative with hydroxyl functionality.
Methoxybenzoic Acid: Similar to benzoic acid but with a methoxy substituent.
Uniqueness
Benzoic acid;5-methoxynaphthalen-1-ol is unique due to the combination of the benzoic acid moiety and the methoxynaphthalen-1-ol structure, which imparts distinct chemical and biological properties not found in the individual components .
Eigenschaften
CAS-Nummer |
64725-89-9 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
benzoic acid;5-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2.C7H6O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;8-7(9)6-4-2-1-3-5-6/h2-7,12H,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
KWEWMLCDCJSKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC=C2O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


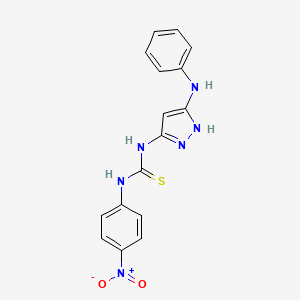
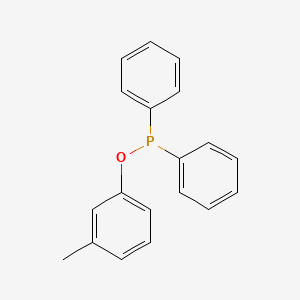
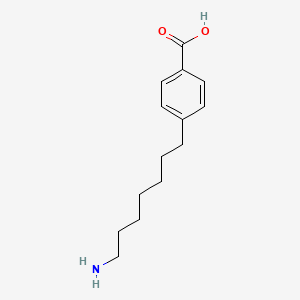
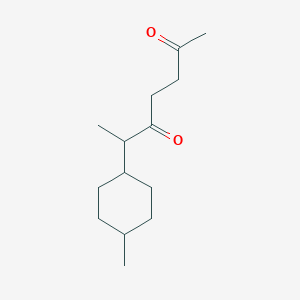
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)

![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)


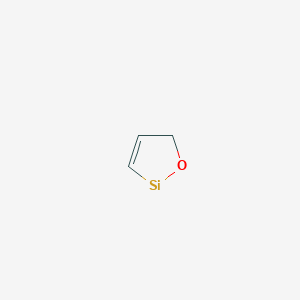
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

